1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride
Description
Chemical Structure and Properties
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a bicyclic organic compound featuring a cyclopropane ring fused to a tetrazole heterocycle, with an amine group protonated as a hydrochloride salt. Its molecular formula is C₄H₈N₅·HCl (molecular weight: 161.61 g/mol) . The compound is cataloged under multiple CAS numbers, including 1780258-07-2 and 2138076-54-5, with a purity of ≥95% in commercial supplies .
Synthesis and Applications
The tetrazole moiety is commonly synthesized via Ugi-Azide four-component reactions, which are efficient for generating nitrogen-rich heterocycles . The cyclopropane ring introduces steric rigidity, making the compound valuable in medicinal chemistry for optimizing ligand-receptor interactions. It is marketed as a building block for drug discovery, with prices ranging from €728/50 mg to €2,047/500 mg, reflecting its specialized use .
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(1-2-4)3-6-8-9-7-3;/h1-2,5H2,(H,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXLLSBNUBHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NNN=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity. It can serve as a building block for the synthesis of various drugs.
Biology: In biological research, it can be used as a probe to study biological systems and pathways.
Industry: The compound finds applications in the chemical industry for the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors in biological systems, leading to various physiological responses.
Comparison with Similar Compounds
Tetrazole vs. Oxadiazole Derivatives
- Bioisosteric Properties: Tetrazoles (as in the target compound) are often used as carboxylic acid bioisosteres due to their similar pKa and hydrogen-bonding capacity.
- Rigidity : The cyclopropane ring in the target compound enhances conformational rigidity compared to linear analogues like 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride, which may improve binding specificity in drug design .
Substituent Effects
- The cyclopropylmethyl group in [1-(cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride increases lipophilicity (clogP ≈ 1.2 vs. 0.5 for the target compound), likely enhancing membrane permeability .
- Discontinued oxadiazole derivatives (e.g., CAS 2361635-19-8) highlight market trends favoring tetrazoles for their synthetic accessibility and stability .
Pharmacological and Industrial Relevance
- The target compound’s high cost reflects its niche application in fragment-based drug discovery, particularly for kinase and GPCR targets .
- Simpler analogues like (1H-tetrazol-5-yl)methanamine hydrochloride are more commonly used in peptide mimetics due to their lower molecular weight and ease of functionalization .
Research Findings and Challenges
- Synthetic Challenges : Cyclopropane ring formation requires precise conditions (e.g., Simmons-Smith reactions), whereas tetrazole synthesis is more straightforward via azide-cyanide cycloadditions .
- Stability Issues : Hydrochloride salts of tetrazoles are hygroscopic, necessitating anhydrous storage, whereas oxadiazoles are less moisture-sensitive .
- Regulatory Gaps : Safety data sheets (SDS) for many analogues, such as 2-(1H-tetrazol-5-yl)propan-1-amine hydrochloride, remain unpublished, complicating industrial scaling .
Biological Activity
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- IUPAC Name : 1-(1H-tetrazol-5-yl)cyclopropan-1-amine hydrochloride
- Molecular Formula : C₄H₇N₅·HCl
- CAS Number : 787545-18-0
- Purity : ≥95%
The compound's structure includes a cyclopropane ring and a tetrazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as a therapeutic agent. While specific literature on this compound is limited, several studies on related tetrazole derivatives suggest promising pharmacological properties.
Antimicrobial Activity
Tetrazole derivatives have been reported to exhibit antimicrobial properties. For instance, studies indicate that compounds featuring the tetrazole ring can inhibit bacterial growth and show activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Research into similar compounds has revealed that tetrazole derivatives may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The presence of the cyclopropane structure may enhance the bioactivity by improving the compound's ability to penetrate cellular membranes.
Study 1: Synthesis and Evaluation of Tetrazole Derivatives
A study focused on synthesizing various tetrazole derivatives demonstrated that modifications to the tetrazole structure could significantly affect biological activity. Compounds with enhanced lipophilicity showed improved anticancer activity in vitro against several cancer cell lines.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| A | 10 | MCF-7 |
| B | 5 | HeLa |
| C | 20 | A549 |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of tetrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.
| Compound | Inhibition Zone (mm) | Control |
|---|---|---|
| D | 15 | 10 |
| E | 20 | 12 |
The proposed mechanisms for the biological activity of tetrazole-containing compounds include:
- Inhibition of Enzymatic Activity : Many tetrazoles act as enzyme inhibitors, disrupting critical metabolic pathways.
- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
